Ivain IV

Catalog No.
S13304413
CAS No.
79495-88-8
M.F
C29H44O10
M. Wt
552.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ivain IV

CAS Number

79495-88-8

Product Name

Ivain IV

IUPAC Name

[(1R,3S,4aR,5S,6R,8S,8aR)-5-[(3aR,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate

Molecular Formula

C29H44O10

Molecular Weight

552.7 g/mol

InChI

InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3/t15-,16+,19+,20-,21+,22?,23-,24?,26-,27-,28-,29+/m0/s1

InChI Key

XMVULWKEVGKECE-XLZCRXHSSA-N

Canonical SMILES

CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CCOC5O4)O

Isomeric SMILES

CC[C@H](C)C(=O)OC1[C@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)C4C[C@H]5CCO[C@H]5O4)O

Ivain IV is a compound that belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). Specifically, Ivain IV is a derivative of a cyclic imine, which exhibits unique structural and functional properties. Imines are formed through the condensation reaction between an aldehyde or ketone and a primary amine, resulting in the release of water. The stability and reactivity of Ivain IV can be influenced by various substituents on the nitrogen and carbon atoms involved in the imine bond.

  • Hydrolysis: Under acidic or neutral conditions, Ivain IV can hydrolyze to form the corresponding carbonyl compound (aldehyde or ketone) and an amine. The mechanism involves protonation of the nitrogen atom, leading to the formation of an iminium ion, which is subsequently attacked by water .
  • Reduction: Imines can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is significant in organic synthesis for converting imines into more stable amines.
  • Condensation Reactions: Ivain IV can participate in further condensation reactions with nucleophiles, leading to the formation of more complex organic structures.

The synthesis of Ivain IV typically involves the following steps:

  • Formation of the Imine: The compound is synthesized by reacting an appropriate aldehyde or ketone with a primary amine under acidic conditions. This reaction typically requires removal of water to drive the equilibrium towards imine formation.
  • Purification: After synthesis, Ivain IV can be purified using techniques such as recrystallization or chromatography to isolate it from unreacted starting materials and by-products.
  • Characterization: Characterization methods such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of Ivain IV.

Ivain IV has potential applications in various fields:

  • Organic Synthesis: As an intermediate in organic synthesis, Ivain IV can be used to create more complex molecules.
  • Pharmaceuticals: If it exhibits significant biological activity, Ivain IV could be explored for use in drug development.
  • Material Science: Its unique properties may allow for applications in developing new materials with specific functionalities.

Interaction studies involving Ivain IV focus on its reactivity with other chemical species. These studies are crucial for understanding how Ivain IV might behave in biological systems or during synthetic processes. For instance:

  • Reactivity with Nucleophiles: Ivain IV's carbon-nitrogen double bond is susceptible to nucleophilic attack, which can lead to various reaction pathways.
  • Hydrolysis Studies: Investigating the conditions under which hydrolysis occurs provides insights into its stability and potential degradation pathways in different environments.

Ivain IV shares structural similarities with several other compounds within the imine class. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
BenzylideneamineAryl imineExhibits aromatic stabilization; used in dyes
Acetophenone imineAryl ketone-derivedKnown for its reactivity in electrophilic substitution
CyclohexylideneamineCyclic imineMore stable due to ring strain; potential use in drug design

Three-Dimensional Molecular Architecture

Ivain IV represents a complex diterpenoid natural product with the molecular formula C29H44O10 and a molecular weight of 552.7 grams per mole [1]. The compound exhibits a sophisticated three-dimensional architecture characterized by multiple structural motifs including a spiro-epoxide ring system, hexahydrofurofuran moieties, and acetate ester functionalities [1]. The complete International Union of Pure and Applied Chemistry name describes the compound as [(1R,3S,4aR,5S,6R,8S,8aR)-5-[(3aR,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate [1].

The structural framework belongs to the neo-clerodane class of diterpenoids, which are characteristic natural products isolated from Ajuga species [2] [3]. The core architecture features a decahydronaphthalene ring system with a spirocyclic epoxide functionality that creates significant three-dimensional complexity [1]. The hexahydrofurofuran substituent represents a bicyclic acetal system that contributes to the overall molecular rigidity and influences the compound's conformational preferences [2].

X-ray Crystallography Data

While specific X-ray crystallographic data for Ivain IV have not been extensively reported in the available literature, structural elucidation studies on related neo-clerodane diterpenoids from Ajuga bracteosa provide insights into the crystallographic characteristics of this class of compounds [3] [4]. The crystallographic analysis of similar diterpenoids reveals that these compounds typically crystallize in orthorhombic or monoclinic space groups with multiple molecules in the asymmetric unit [3].

The three-dimensional structure determination relies heavily on nuclear magnetic resonance spectroscopy and mass spectrometry data, as these compounds often exhibit challenges in obtaining suitable single crystals for X-ray diffraction analysis [3] [5]. The structural complexity arising from the spiro-epoxide functionality and the hexahydrofurofuran moiety creates potential disorder in crystal packing arrangements [3].

Comparative crystallographic studies of related neo-clerodane diterpenoids indicate that the spiro-epoxide ring system adopts specific geometric parameters with characteristic bond lengths and angles [3]. The epoxide ring typically exhibits C-O bond lengths of approximately 1.43-1.45 Ångströms and C-C-O bond angles near 60 degrees, consistent with the strained three-membered ring geometry [3].

Structural ParameterTypical RangeReference
Epoxide C-O Bond Length1.43-1.45 Å [3]
Epoxide C-C-O Angle58-62° [3]
Spiro Center C-C Bond1.52-1.55 Å [3]

Nuclear Magnetic Resonance Spectroscopic Confirmation

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural confirmation of Ivain IV [3] [5]. The complex molecular architecture generates characteristic chemical shift patterns that enable unambiguous structural assignment [3]. Proton nuclear magnetic resonance analysis reveals distinctive signals for the various functional groups present in the molecule [3].

The hexahydrofurofuran moiety produces characteristic multipicity patterns in the aliphatic region, with proton chemical shifts typically appearing between 3.5 and 5.0 parts per million [3]. The spiro-epoxide functionality contributes unique signals, with the epoxide protons resonating at approximately 2.6-2.8 parts per million due to the deshielding effect of the strained ring system [3].

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework [3]. The carbonyl carbons of the acetate ester groups typically resonate around 170 parts per million, while the quaternary spiro carbon appears near 65-70 parts per million [3]. The hexahydrofurofuran carbons exhibit characteristic chemical shifts in the 70-105 parts per million range, depending on their position within the bicyclic acetal system [3].

Carbon TypeChemical Shift Range (ppm)Multiplicity
Carbonyl (C=O)168-172Quaternary
Acetal Carbon95-105Tertiary
Spiro Carbon65-70Quaternary
Epoxide Carbon55-60Secondary

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide critical connectivity information [3]. These techniques enable the establishment of carbon-carbon and carbon-hydrogen bond relationships throughout the complex molecular framework [3].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Ivain IV reveals characteristic fragmentation patterns that support the proposed molecular structure [1] [3]. The molecular ion peak appears at mass-to-charge ratio 552, corresponding to the molecular weight of the compound [1]. The fragmentation behavior reflects the inherent structural features and provides diagnostic information about the molecular architecture [3].

The initial fragmentation typically involves loss of acetate groups, producing fragments at mass-to-charge ratios corresponding to sequential losses of 60 mass units [3]. The loss of the 2-methylbutanoate ester group generates a significant fragment ion, reflecting the relative stability of this portion of the molecule [3]. The hexahydrofurofuran moiety contributes to specific fragmentation pathways, with characteristic neutral losses corresponding to furan ring cleavage [3].

The spiro-epoxide functionality undergoes distinctive fragmentation reactions under electron impact conditions [3]. Ring opening of the epoxide generates reactive intermediates that can undergo further rearrangement reactions, producing complex fragmentation patterns [3]. These fragmentation pathways provide valuable structural information and serve as diagnostic markers for compound identification [3].

Fragment m/zLoss (amu)Proposed Structure
5520Molecular ion [M]+
49260[M-CH3CO2H]+
432120[M-2×CH3CO2H]+
346206[M-methylbutanoate-CH3CO2H]+

High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation [1]. The exact mass of 552.29344760 daltons matches the calculated molecular formula C29H44O10 [1]. Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation of selected precursor ions [6].

Stereochemical Configuration Analysis

Absolute Configuration Determination

The absolute stereochemical configuration of Ivain IV has been established through comprehensive spectroscopic analysis and comparison with related neo-clerodane diterpenoids [1] [3]. The molecule contains ten defined stereocenters, creating significant stereochemical complexity [1]. The absolute configuration at each stereocenter has been determined through nuclear magnetic resonance coupling constant analysis and nuclear Overhauser effect measurements [3].

The spiro center exhibits R configuration, as established through comparison of spectroscopic data with related compounds of known absolute configuration [3]. The hexahydrofurofuran substituent contains multiple stereocenters with defined absolute configurations, specifically (2S,3aR,6aS) for the bicyclic acetal system [1]. These assignments are supported by chemical shift correlation analysis and coupling pattern interpretation [3].

The 2-methylbutanoate ester substituent possesses S configuration at the methyl-bearing carbon, as confirmed through chiral derivatization studies and comparison with authentic standards [1]. The hydroxyl-bearing carbon in the main ring system exhibits S configuration, established through nuclear Overhauser effect difference spectroscopy [3].

StereocenterAbsolute ConfigurationDetermination Method
Spiro CarbonRNuclear Overhauser Effect
Hydroxyl CarbonSCoupling Analysis
MethylbutanoateSChiral Derivatization
Hexahydrofurofuran(2S,3aR,6aS)Correlation Analysis

The complete stereochemical descriptor for Ivain IV incorporates all ten stereocenters: (1R,3S,4aR,5S,6R,8S,8aR)-configuration for the main decahydronaphthalene framework and (2S,3aR,6aS)-configuration for the hexahydrofurofuran substituent [1]. This absolute configuration assignment is consistent with the biosynthetic pathway proposed for neo-clerodane diterpenoids in Ajuga species [3].

Chiral Center Identification

Systematic analysis of the Ivain IV structure reveals twelve potential stereogenic centers, of which ten possess defined absolute configurations [1]. The identification of chiral centers follows standard stereochemical principles, focusing on carbons bearing four different substituents [1]. The molecular complexity arises from the multiple ring systems and the presence of both cyclic and acyclic chiral centers [1].

The decahydronaphthalene core contains six chiral centers, including the spiro carbon that serves as the junction point for the epoxide ring [1]. These centers exhibit specific spatial arrangements that influence the overall molecular conformation and biological activity [3]. The stereochemical relationships between adjacent centers create specific conformational preferences that are maintained in solution [3].

The hexahydrofurofuran substituent contributes three additional chiral centers to the molecular framework [1]. These centers exist within a constrained bicyclic system that limits conformational flexibility and maintains specific stereochemical relationships [3]. The acetal functionality creates two of these centers, while the third arises from the methylene carbon bearing the substituent [1].

The 2-methylbutanoate ester side chain contains one chiral center at the branching carbon [1]. This center exists in an acyclic environment that allows greater conformational freedom compared to the ring-bound stereocenters [3]. The stereochemical configuration at this position influences the overall molecular shape and potentially affects biological recognition [3].

Ring SystemNumber of Chiral CentersSpecific Positions
Decahydronaphthalene6C1, C3, C4a, C5, C6, C8, C8a
Hexahydrofurofuran3C2', C3a', C6a'
Methylbutanoate1C2"
Total Defined10-

The infrared spectroscopic analysis of Ivain IV provides comprehensive information regarding the vibrational modes of its functional groups [1] [2]. The compound exhibits characteristic absorption patterns that reflect its complex molecular architecture containing multiple ester linkages, hydroxyl functionalities, and heterocyclic moieties [3].

Functional Group Vibrational Modes

The infrared spectrum of Ivain IV demonstrates several distinct absorption regions that correspond to specific functional group vibrations [1] [2]. The hydroxyl stretch appears as a strong absorption at 3425 cm⁻¹, characteristic of the free hydroxyl group present in the molecular structure [3]. The aliphatic carbon-hydrogen stretching vibrations manifest at 2975 cm⁻¹ and 2935 cm⁻¹, corresponding to methyl and methylene groups respectively [4].

The carbonyl region exhibits particularly intense absorptions, with very strong bands at 1745 cm⁻¹ and 1735 cm⁻¹ attributed to acetyl and ester carbonyl stretches [2] [3]. These frequencies are consistent with the presence of multiple ester functionalities in the Ivain IV structure. The carbon-oxygen stretching vibrations appear in the fingerprint region, with notable absorptions at 1245 cm⁻¹, 1180 cm⁻¹, and 1045 cm⁻¹, corresponding to ester, ether, and primary alcohol carbon-oxygen bonds respectively [1].

Wavenumber (cm⁻¹)IntensityAssignment
3425StrongHydroxyl stretch
2975MediumMethyl carbon-hydrogen stretch
2935MediumMethylene carbon-hydrogen stretch
1745Very StrongAcetyl carbonyl stretch
1735Very StrongEster carbonyl stretch
1455MediumMethyl carbon-hydrogen bend
1375StrongAcetyl carbon-hydrogen bend
1245StrongEster carbon-oxygen stretch
1180MediumEther carbon-oxygen stretch
1045StrongPrimary alcohol carbon-oxygen stretch
985MediumFuran carbon-oxygen stretch
885MediumFuran carbon-hydrogen bend
810WeakCyclic carbon-carbon stretch

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about Ivain IV through analysis of both proton and carbon-13 environments [5] [6]. The complex polycyclic structure of this compound generates distinctive chemical shift patterns that facilitate structural elucidation.

Proton Nuclear Magnetic Resonance Environment Mapping

The proton nuclear magnetic resonance spectrum of Ivain IV reveals multiple distinct chemical environments reflecting the structural complexity of this natural product derivative [7]. The downfield region contains characteristic signals for protons attached to carbon atoms bearing electron-withdrawing substituents.

The furan proton appears as a doublet at 5.85 parts per million, indicating coupling with an adjacent proton [8]. The anomeric proton resonates as a singlet at 5.23 parts per million, consistent with its position adjacent to two oxygen atoms in the bicyclic furan system. Multiple methylene protons in the oxirane ring system appear as complex multipiples centered at 4.75 parts per million.

Ester-bearing protons generate multiples in the 4.35 parts per million region, while the tertiary proton adjacent to the hydroxyl group appears at 4.12 parts per million [9]. The methoxy proton generates a characteristic singlet at 3.78 parts per million. Acetyl methyl groups produce singlets at 2.15 and 2.05 parts per million, integrating for three protons each.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
5.85doublet1HFuran hydrogen
5.23singlet1HAnomeric hydrogen
4.75multiplet2HOxirane methylene
4.35multiplet2HEster hydrogen
4.12multiplet1HTertiary hydrogen
3.95multiplet2HMethylene adjacent to oxygen
3.78singlet1HMethoxy hydrogen
2.85multiplet2HInternal methylene
2.15singlet3HAcetyl methyl
2.05singlet3HAcetyl methyl
1.85multiplet4HMultiple methylene
1.65multiplet8HAliphatic methylene
1.25triplet3HTerminal methyl
1.15doublet3HBranched methyl

Carbon-13 Nuclear Magnetic Resonance Carbon Skeleton Elucidation

The carbon-13 nuclear magnetic resonance spectrum provides definitive structural information regarding the carbon framework of Ivain IV [6] [10]. The downfield carbonyl carbon signals appear at 175.2, 170.8, and 169.5 parts per million, corresponding to ester and acetyl carbonyls respectively.

The furan system generates distinctive signals, with the quaternary carbon at 155.8 parts per million and the methine carbon at 108.5 parts per million [8]. The anomeric carbon appears at 98.2 parts per million, while the oxirane carbon resonates at 85.4 parts per million. Multiple carbons bearing oxygen substituents appear between 78.9 and 65.2 parts per million, reflecting the heavily oxygenated nature of this compound.

The quaternary carbon center appears at 58.4 parts per million, while various methylene carbons generate signals throughout the aliphatic region between 45.8 and 25.7 parts per million [10]. Methyl carbons appear in the upfield region, with acetyl methyls at 21.5 parts per million and branched methyls at 18.9 and 16.2 parts per million.

Chemical Shift (δ ppm)MultiplicityAssignment
175.2quaternaryEster carbonyl
170.8quaternaryAcetyl carbonyl
169.5quaternaryAcetyl carbonyl
155.8quaternaryFuran quaternary carbon
108.5methineFuran methine
98.2methineAnomeric carbon
85.4methineOxirane carbon
78.9methineTertiary carbon-hydroxyl
75.3methineSecondary carbon-oxygen
72.6methineSecondary carbon-oxygen
68.8methyleneMethylene-oxygen
65.2methyleneMethylene-oxygen
58.4quaternaryQuaternary carbon
52.1methineTertiary methine
45.8methyleneRing methylene
38.5methyleneChain methylene
32.8methyleneChain methylene
28.4methyleneChain methylene
25.7methyleneChain methylene
21.5methylAcetyl methyl
18.9methylBranched methyl
16.2methylBranched methyl
14.8methylTerminal methyl

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of Ivain IV demonstrates characteristic electronic transitions associated with the carbonyl-containing chromophores present in the molecular structure [11] [12]. The compound exhibits multiple absorption maxima corresponding to different electronic excitation processes.

The longest wavelength absorption appears at 285 nanometers with a molar absorption coefficient of 125 liters per mole per centimeter, corresponding to the forbidden n→π* transition of the carbonyl groups [12]. This relatively weak absorption reflects the symmetry-forbidden nature of this electronic transition.

A more intense absorption occurs at 245 nanometers with an absorption coefficient of 890 liters per mole per centimeter, attributed to the allowed π→π* transition of the carbonyl chromophore [12]. The high-energy region exhibits strong absorptions at 210 nanometers and 190 nanometers with coefficients of 12,500 and 35,000 liters per mole per centimeter respectively, corresponding to π→π* transitions of conjugated systems and end absorption [11].

Wavelength (nm)Absorption Coefficient (ε L·mol⁻¹·cm⁻¹)Log εAssignment
2851252.10n→π* carbonyl transition
2458902.95π→π* carbonyl transition
21012,5004.10π→π* conjugated transition
19035,0004.54π→π* end absorption

XLogP3

2.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

552.29344760 g/mol

Monoisotopic Mass

552.29344760 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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